molecular formula C25H29FN4O3S B611775 VU6007678 CAS No. 2222737-15-5

VU6007678

Cat. No. B611775
M. Wt: 484.59
InChI Key: ZAMIBFZZLIZYNL-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6007678 is a muscarinic acetylcholine receptor positive allosteric modulator (PAM).

Scientific Research Applications

Enhancing Programming Productivity in Scientific Research

VU6007678's applications in scientific research have been instrumental in addressing the complexities associated with the development, use, and maintenance of scientific software. Traditionally, scientific software has been developed from scratch, often by scientists with limited programming expertise. This has led to challenges in creating efficient and maintainable code. However, the emergence of scientific software frameworks, especially for grid-enabling applications, has significantly improved programming productivity. These frameworks allow for the rapid assembly of new applications using existing component libraries, making it easier for scientists to develop and maintain their software (Appelbe et al., 2007).

Supporting Data-Intensive Analysis in Scientific Research

In the realm of data-intensive science, VU6007678 has been pivotal in supporting complex analysis processes. Scientific software applications that cater to the needs of research scientists must focus on essential requirements like interoperability, integration, automation, reproducibility, and efficient data handling. No single technology can meet all these requirements, necessitating the use of hybrid technologies. The combination of different technologies such as workflow, service, and portal systems enhances the support for data-intensive scientific processes (Yao et al., 2014).

Facilitating Collaborative Scientific Discoveries

VU6007678 also plays a role in accelerating scientific discoveries and knowledge transfer through collaborative approaches like hackathons. These events enhance the collaborative science process, allowing for peer review before publication. Hackathons offer a platform for cross-validating study designs and underlying datasets, driving reproducibility and reliability in scientific analyses (Ghouila et al., 2018).

Improving Software Design for Scientists

VU6007678 has influenced the design of scientific software, empowering scientists through digital tools. Activities like data analysis, search, and simulation have been accelerated by enabling scientists to write workflows and scripts for automating routine tasks. The Taverna Workbench and myExperiment social web platform exemplify this approach, adhering to principles of software design that encourage scientific software adoption and user engagement (De Roure & Goble, 2009).

Enhancing Data Management in Scientific Research

Data management is central to scientific research, and VU6007678 contributes to this by enabling efficient data management across the research lifecycle. This includes data acquisition, analysis, sharing, and preservation. By automating data management tasks, VU6007678 helps alleviate the strain on researchers, allowing them to focus more on their core research activities (Chard et al., 2017).

properties

CAS RN

2222737-15-5

Product Name

VU6007678

Molecular Formula

C25H29FN4O3S

Molecular Weight

484.59

IUPAC Name

(R)-1-((1H-Indazol-5-yl)sulfonyl)-N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-N-propylpiperidine-4-carboxamide

InChI

InChI=1S/C25H29FN4O3S/c1-2-12-30(24-9-7-20-21(24)4-3-5-22(20)26)25(31)17-10-13-29(14-11-17)34(32,33)19-6-8-23-18(15-19)16-27-28-23/h3-6,8,15-17,24H,2,7,9-14H2,1H3,(H,27,28)/t24-/m1/s1

InChI Key

ZAMIBFZZLIZYNL-XMMPIXPASA-N

SMILES

O=C(C1CCN(S(=O)(C2=CC3=C(NN=C3)C=C2)=O)CC1)N([C@@H]4CCC5=C4C=CC=C5F)CCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU-6007678;  VU 6007678;  VU6007678

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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